Quantified Synthetic Yield Comparison for Ethyl 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 64067-99-8) vs. Positional Isomers
The synthesis of ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate from 3-amino-6-chloropyridazine and ethyl 3-bromo-2-oxopropanoate proceeds with a reported yield of 57% under optimized conditions, a significant improvement over the 34% yield reported in earlier methods [1]. This contrasts with the synthesis of its positional isomer, ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate, which often requires alternative, lower-yielding cyclization strategies due to different regioselectivity in the condensation step [2].
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 57% |
| Comparator Or Baseline | Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate |
| Quantified Difference | Not directly comparable in same study; yields for 3-isomer synthesis typically range from 15-40% [2] |
| Conditions | Condensation of 3-amino-6-chloropyridazine with ethyl 3-bromo-2-oxopropanoate in DMF at 50°C |
Why This Matters
Higher synthetic yield directly translates to lower cost of goods and more efficient material supply for research and development programs.
- [1] Takeda Pharmaceutical Company Limited. Inhibitors of protease activated receptor-2. Patent CN111698991A, 2020. View Source
- [2] Barlin GB, et al. Imidazo[1,2-b]pyridazines. XXI. Syntheses of some 3-acylaminomethyl-6-(chloro and iodo)-2-(substituted phenyl)imidazo[1,2-b]pyridazines and their interaction with central and mitochondrial benzodiazepine receptors. Aust J Chem. 1997;50(1):61-71. View Source
